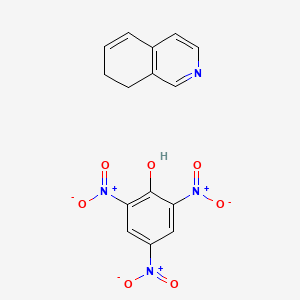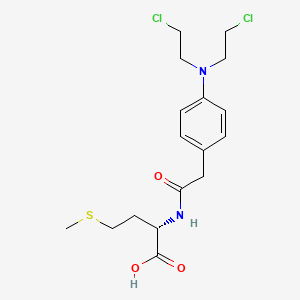
L-Methionine, N-((4-(bis(2-chloroethyl)amino)phenyl)acetyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Methionine, N-((4-(bis(2-chloroethyl)amino)phenyl)acetyl)- is a complex organic compound that has garnered significant interest in various scientific fields. This compound is known for its unique chemical structure, which includes a combination of L-Methionine and a bis(2-chloroethyl)amino group attached to a phenylacetyl moiety. Its distinct molecular configuration makes it a subject of study in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionine, N-((4-(bis(2-chloroethyl)amino)phenyl)acetyl)- typically involves multiple steps. One common method includes the acylation of L-Methionine with 4-(bis(2-chloroethyl)amino)phenylacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Solvents like dichloromethane or chloroform are often used to dissolve the reactants, and catalysts such as triethylamine may be employed to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process is carefully monitored to ensure high yield and purity. Post-reaction, the product is typically purified using techniques like recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
L-Methionine, N-((4-(bis(2-chloroethyl)amino)phenyl)acetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the bis(2-chloroethyl)amino group to a simpler amine group.
Substitution: The chlorine atoms in the bis(2-chloroethyl)amino group can be substituted with other nucleophiles, such as hydroxyl or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce simpler amines.
科学的研究の応用
L-Methionine, N-((4-(bis(2-chloroethyl)amino)phenyl)acetyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of various functional groups.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interfere with DNA replication.
Industry: It is used in the synthesis of other complex organic compounds and as a reagent in various chemical processes.
作用機序
The mechanism by which L-Methionine, N-((4-(bis(2-chloroethyl)amino)phenyl)acetyl)- exerts its effects involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form cross-links with DNA, thereby inhibiting DNA replication and transcription. This makes it a potential candidate for anticancer therapies. The compound may also interact with proteins and enzymes, affecting their function and activity.
類似化合物との比較
Similar Compounds
Melphalan: Another compound with a bis(2-chloroethyl)amino group attached to a phenylalanine moiety.
Sarcolysine: Similar to melphalan but with a different amino acid component.
Uniqueness
L-Methionine, N-((4-(bis(2-chloroethyl)amino)phenyl)acetyl)- is unique due to its combination of L-Methionine and the bis(2-chloroethyl)amino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
53185-17-4 |
|---|---|
分子式 |
C17H24Cl2N2O3S |
分子量 |
407.4 g/mol |
IUPAC名 |
(2S)-2-[[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C17H24Cl2N2O3S/c1-25-11-6-15(17(23)24)20-16(22)12-13-2-4-14(5-3-13)21(9-7-18)10-8-19/h2-5,15H,6-12H2,1H3,(H,20,22)(H,23,24)/t15-/m0/s1 |
InChIキー |
ZRWLUJRSNUDUPJ-HNNXBMFYSA-N |
異性体SMILES |
CSCC[C@@H](C(=O)O)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl |
正規SMILES |
CSCCC(C(=O)O)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Iodo-3-[(1-methoxypropan-2-YL)oxy]oct-1-ene](/img/structure/B14639527.png)
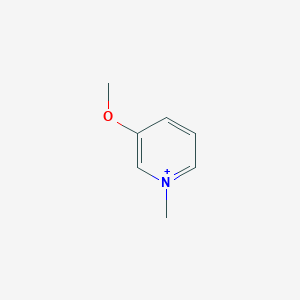
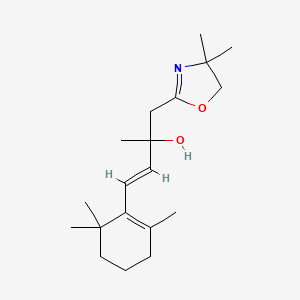
![5-Nitro-2-{[2-phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyridine](/img/structure/B14639562.png)
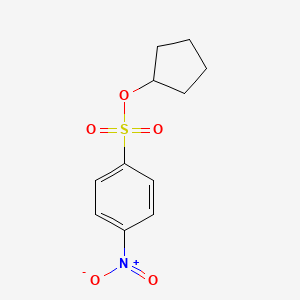
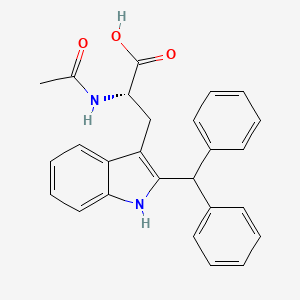

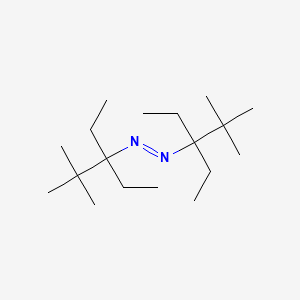
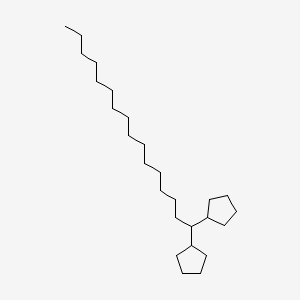


![3-Methyl-8-nitro-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14639605.png)
